Aliskiren Acid Impurity

Übersicht

Beschreibung

Aliskiren Acid Impurity is a chemical compound associated with the drug Aliskiren, which is a direct renin inhibitor used primarily for the treatment of hypertension. This compound is a byproduct or degradation product that can form during the synthesis or storage of Aliskiren. Understanding and controlling impurities in pharmaceutical compounds is crucial for ensuring the safety and efficacy of the drug.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Aliskiren Acid Impurity involves several synthetic steps. One common method includes the reduction of a precursor compound in the presence of a catalyst and ammonia . The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the impurity.

Industrial Production Methods

In industrial settings, the production of this compound is typically controlled to minimize its presence in the final pharmaceutical product. This involves optimizing the synthetic routes and reaction conditions to reduce the formation of impurities. High-performance liquid chromatography (HPLC) is often used to monitor and quantify the levels of this compound during production .

Analyse Chemischer Reaktionen

Types of Reactions

Aliskiren Acid Impurity can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.

Substitution: Replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions, such as temperature and pH, are carefully controlled to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield dehydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

Aliskiren Acid Impurity has several applications in scientific research:

Chemistry: It is used to study the stability and degradation pathways of Aliskiren, helping to improve the formulation and storage conditions of the drug.

Biology: Research on this compound can provide insights into its biological activity and potential effects on human health.

Medicine: Understanding the impurity profile of Aliskiren is crucial for ensuring the safety and efficacy of the drug in treating hypertension.

Industry: In the pharmaceutical industry, controlling impurities like this compound is essential for regulatory compliance and quality assurance.

Wirkmechanismus

The mechanism of action of Aliskiren Acid Impurity is not as well-studied as that of Aliskiren itself. it is known that Aliskiren works by inhibiting renin, an enzyme involved in the renin-angiotensin-aldosterone system (RAAS). This inhibition prevents the conversion of angiotensinogen to angiotensin I, ultimately reducing blood pressure . The molecular targets and pathways involved in the action of this compound would likely be similar, though further research is needed to elucidate its specific effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Aliskiren Acid Impurity include other impurities and degradation products associated with renin inhibitors and antihypertensive drugs. Examples include:

Aliskiren Fumarate: Another form of Aliskiren used in pharmaceutical formulations.

Angiotensin-Converting Enzyme Inhibitors (ACEIs): Such as enalapril and lisinopril, which also target the RAAS but through different mechanisms.

Uniqueness

This compound is unique in its specific structure and formation pathway. Unlike other impurities, it is directly related to the synthesis and stability of Aliskiren. Its presence and concentration can significantly impact the overall quality and safety of the pharmaceutical product.

Conclusion

This compound is an important compound to study in the context of pharmaceutical development and quality control. Understanding its preparation methods, chemical reactions, and scientific applications can help improve the safety and efficacy of Aliskiren as a treatment for hypertension. Further research into its mechanism of action and comparison with similar compounds will provide deeper insights into its role and impact.

Biologische Aktivität

Aliskiren, a direct renin inhibitor, is primarily used in the treatment of hypertension. The compound's biological activity, particularly regarding its acid impurity, has garnered attention due to its implications for pharmacokinetics, safety, and efficacy. This article delves into the biological activity of Aliskiren Acid Impurity, supported by data tables and research findings.

Overview of Aliskiren and Its Impurities

Aliskiren's mechanism involves the inhibition of renin, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). The presence of impurities, including this compound, can affect the drug's pharmacological profile and safety. Understanding these impurities is essential for ensuring drug efficacy and patient safety.

Table 1: Key Characteristics of Aliskiren and Its Acid Impurity

| Characteristic | Aliskiren | This compound |

|---|---|---|

| Chemical Structure | (2S, 4S, 5S, 7S)-N-(2-Carbamoyl-2-methylpropyl) | Varies based on synthesis process |

| Mechanism of Action | Direct renin inhibition | Potentially alters pharmacodynamics |

| Pharmacokinetics | t_max: 1–3 h; t_1/2: 30–40 h | Not fully characterized |

| Clinical Use | Antihypertensive | Unknown clinical significance |

This compound may influence the overall efficacy of Aliskiren by modifying its absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate that impurities can alter the drug's bioavailability and therapeutic effects. For instance, research has shown that aliskiren-loaded nanoparticles enhance bioavailability while reducing oxidative stress markers in hypertensive models .

Case Studies

- Hypertensive Rat Model : A study involving hypertensive rats demonstrated that Aliskiren-loaded polylactide acid (PLA) nanoparticles significantly reduced lipid peroxidation markers such as malondialdehyde and improved serum lipid profiles . This suggests that the formulation may mitigate some adverse effects associated with Aliskiren.

- Clinical Trials : The ASPIRE HIGHER program assessed Aliskiren's efficacy in preventing cardiovascular events. While some trials showed promising results, others indicated safety concerns linked to its use in specific populations . The presence of impurities like Aliskiren Acid may contribute to these outcomes.

Pharmacokinetics and Safety Profile

Aliskiren is known for its favorable pharmacokinetic profile with a long half-life; however, impurities can complicate this. Research indicates that impurities can lead to variable absorption rates and potentially increase adverse effects .

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| C_max | 2–5 h post-dose |

| Terminal Half-Life | 44 h (Aliskiren) |

| Excretion Route | Primarily fecal (90.9%) |

| Impurity Impact on ADME | Potentially alters bioavailability |

Eigenschaften

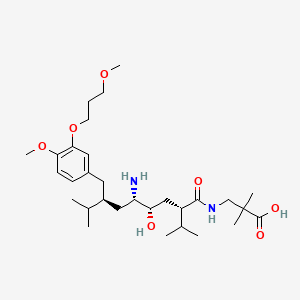

IUPAC Name |

3-[[(2S,4S,5S,7S)-5-amino-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanoyl]amino]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52N2O7/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(33)17-23(20(3)4)28(34)32-18-30(5,6)29(35)36/h10-11,15,19-20,22-25,33H,9,12-14,16-18,31H2,1-8H3,(H,32,34)(H,35,36)/t22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZFGPAQWQGXCX-QORCZRPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.